

Spectroscopic Profile of 2-Cyanocyclohexane-1-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Cyanocyclohexane-1-carboxylic acid

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-cyanocyclohexane-1-carboxylic acid**, a valuable building block in organic synthesis and pharmaceutical development. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Introduction

2-Cyanocyclohexane-1-carboxylic acid ($C_8H_{11}NO_2$) is a bifunctional molecule featuring a cyclohexane scaffold substituted with a carboxylic acid and a nitrile group. The relative stereochemistry of these two substituents, cis or trans, significantly influences the molecule's conformation and reactivity, which in turn is reflected in its spectroscopic signatures. This guide presents the characteristic spectroscopic data that enables the identification and structural elucidation of this compound.

Spectroscopic Data Presentation

The following tables summarize the expected quantitative data for **2-cyanocyclohexane-1-carboxylic acid** based on the analysis of its functional groups and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of **2-cyanocyclohexane-1-carboxylic acid**. The chemical shifts are influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Chemical Shift (δ) ppm	Multiplicity	Notes
-COOH	10.0 - 12.0	Broad Singlet	Chemical shift is concentration and solvent dependent. Disappears upon D_2O exchange.
H-C2 (proton on the carbon with the cyano group)	2.5 - 3.0	Multiplet	Deshielded by the adjacent electron-withdrawing cyano group. ^[1] The coupling pattern will depend on the cis/trans stereochemistry.
Cyclohexyl protons	1.2 - 2.5	Multiplets	Complex overlapping signals.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon	Chemical Shift (δ) ppm	Notes
-COOH	170 - 175	
-C≡N	115 - 120	
C1 (carbon with the carboxylic acid group)	40 - 50	
C2 (carbon with the cyano group)	30 - 40	
Cyclohexyl carbons	20 - 35	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: IR Spectroscopic Data

Functional Group	Absorption Range (cm^{-1})	Intensity	Description
O-H (Carboxylic Acid)	2500 - 3300	Broad	Characteristic very broad absorption due to hydrogen bonding. [1] [2]
C-H (Cyclohexane)	2850 - 2950	Medium to Strong	Aliphatic C-H stretching.
C≡N (Nitrile)	~2240	Sharp, Medium	Diagnostic peak for the cyano group. [1]
C=O (Carboxylic Acid)	1700 - 1725	Strong	Carbonyl stretch. [2]
C-O (Carboxylic Acid)	1200 - 1300	Medium	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data

Parameter	Value	Method	Notes
Molecular Formula	C ₈ H ₁₁ NO ₂	-	
Molecular Weight	153.18 g/mol	-	
Exact Mass	153.07898	High-Resolution Mass Spectrometry (HRMS)	Corresponds to the molecular ion [M] ⁺ . [1]
Major Fragments	m/z 136, 125, 108	Electron Ionization (EI)	Expected fragmentation includes the loss of -OH (M-17), -COOH (M-45), and cleavage of the cyclohexane ring.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **2-cyanocyclohexane-1-carboxylic acid**.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **2-cyanocyclohexane-1-carboxylic acid** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a suitable pH adjustment).
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

- Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Solvent: CDCl₃ (unless the compound has poor solubility).
- Temperature: 298 K.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-16 ppm.
- Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is used as an internal standard.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
- Solvent: CDCl₃.
- Temperature: 298 K.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more scans, as ¹³C is less sensitive.
- Relaxation Delay: 2 seconds.
- Spectral Width: 0-200 ppm.
- Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth soaked in a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
- Record a background spectrum of the empty ATR setup.
- Place a small amount of the solid **2-cyanocyclohexane-1-carboxylic acid** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum.

Instrumental Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR).
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.

Mass Spectrometry

Sample Preparation (for GC-MS):

- Derivatization may be necessary to increase the volatility of the carboxylic acid. A common method is esterification to the methyl ester using diazomethane or by heating with methanol and a catalytic amount of acid.
- Dissolve a small amount of the derivatized or underivatized sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1

mg/mL.

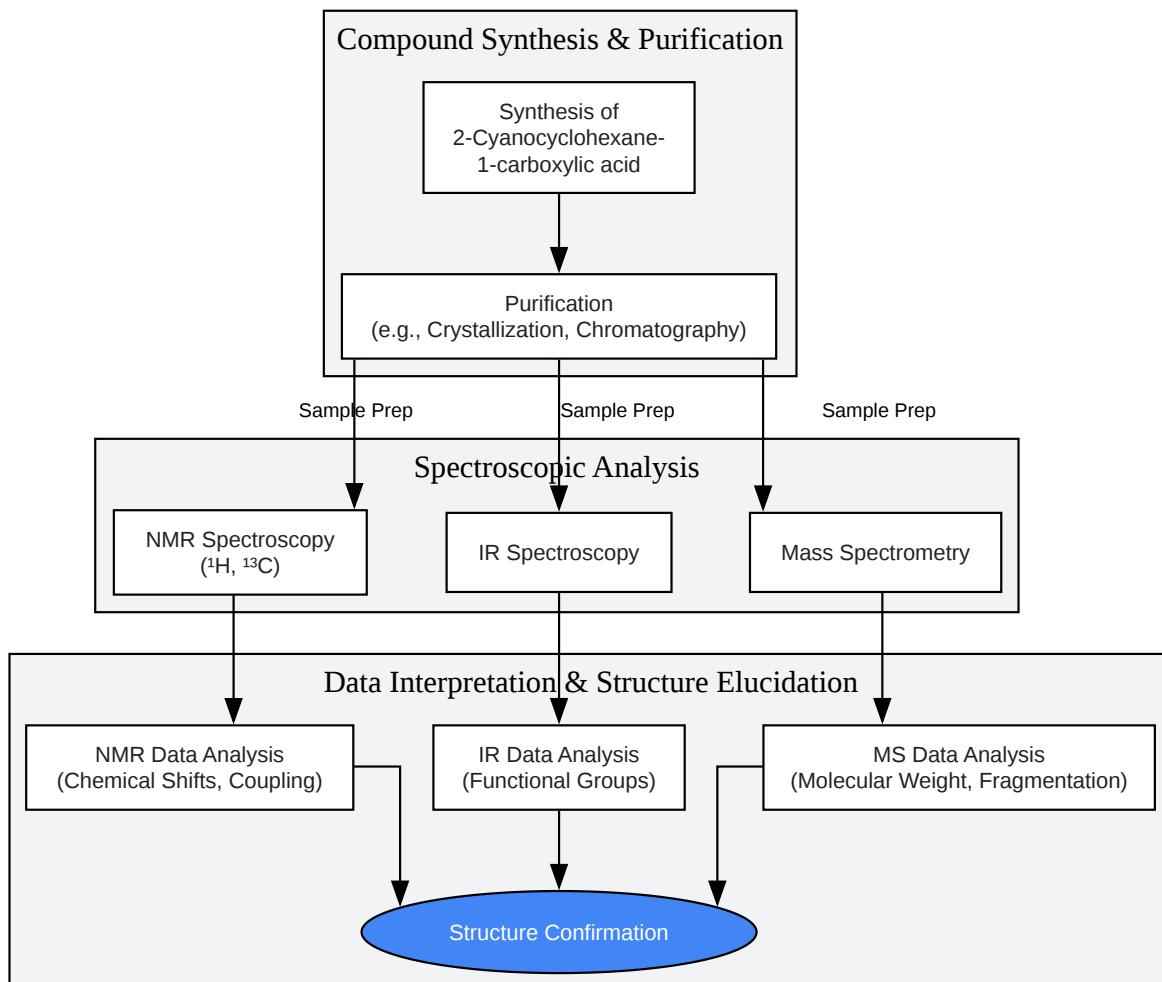
- Filter the solution if any solid particles are present.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Gas Chromatograph:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at 50-100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 250-280 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-cyanocyclohexane-1-carboxylic acid**.



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General workflow for spectroscopic analysis.

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References

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